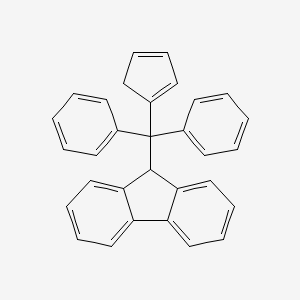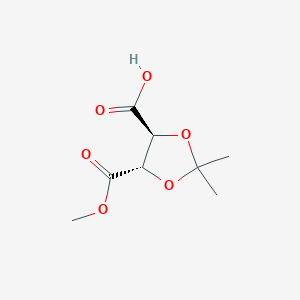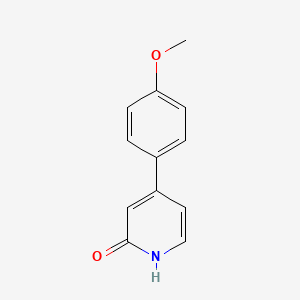
5-Chloro-2,3,4-trifluorobenzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,3,4-trifluorobenzotrifluoride: is an organic compound with the molecular formula C7HClF6 . It is a derivative of benzotrifluoride, where three fluorine atoms are attached to the benzene ring along with a chlorine atom. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3,4-trifluorobenzotrifluoride typically involves the chlorination and fluorination of benzotrifluoride derivatives. One common method includes the following steps:
Chlorination: Benzotrifluoride is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Fluorination: The chlorinated product is then treated with hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl5). This step introduces the fluorine atoms into the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and fluorination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2,3,4-trifluorobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation: It can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form benzene derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzotrifluoride derivatives.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-2,3,4-trifluorobenzotrifluoride is used as a building block in the synthesis of various organic compounds. It is used in the preparation of fluorinated aromatic compounds, which are important intermediates in the pharmaceutical and agrochemical industries.
Biology: In biological research, this compound is used as a probe to study the interactions of fluorinated aromatic compounds with biological molecules. It helps in understanding the effects of fluorine substitution on the biological activity of aromatic compounds.
Medicine: The compound is used in the development of fluorinated drugs. Fluorine atoms in drug molecules can enhance their metabolic stability and bioavailability. This compound serves as a precursor in the synthesis of such drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fluorinated solvents and coatings. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability.
Wirkmechanismus
The mechanism of action of 5-Chloro-2,3,4-trifluorobenzotrifluoride involves its interaction with molecular targets through its fluorine and chlorine atoms. The electronegativity of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Chlorobenzotrifluoride: Similar structure but with different substitution pattern.
2,4-Dichlorobenzotrifluoride: Contains two chlorine atoms and three fluorine atoms.
3-Chlorobenzotrifluoride: Different position of chlorine atom on the benzene ring.
Uniqueness: 5-Chloro-2,3,4-trifluorobenzotrifluoride is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced stability under oxidative conditions. These properties make it a valuable compound in various chemical and industrial applications.
Eigenschaften
IUPAC Name |
1-chloro-2,3,4-trifluoro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF6/c8-3-1-2(7(12,13)14)4(9)6(11)5(3)10/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFROCCDPJZNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]-](/img/structure/B6317413.png)




